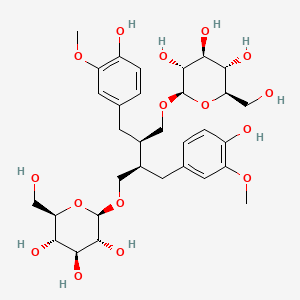

Secoisolariciresinol diglucoside

概要

説明

準備方法

化学反応の分析

セコイソラリシレシノールジグルコシドは、加水分解や酸化などのさまざまな化学反応を起こします。 加水分解すると、セコイソラリシレシノールが生成され、さらに代謝されてエンテロジオールとエンテロールになります . 加水分解反応は、一般的にアルカリ条件下で行われます . 酸化剤の存在下で酸化反応が起こり、さまざまな酸化生成物が生成されます .

科学研究への応用

セコイソラリシレシノールジグルコシドは、幅広い科学研究への応用があります。 特に乳がん細胞の増殖を抑制する抗がん作用が研究されています . また、抗酸化作用、抗糖尿病作用、コレステロール低下作用も示しています . さらに、セコイソラリシレシノールジグルコシドは、心筋細胞のアポトーシスを保護し、メラノーマと大腸がん細胞の増殖を抑制することが示されています . また、脳内の酸化ストレスと炎症を軽減することによる神経保護作用も研究されています .

科学的研究の応用

Cardiovascular Health

Mechanisms and Benefits:

- SDG exhibits significant antioxidant properties that contribute to its cardioprotective effects. It has been shown to lower total cholesterol and LDL-C levels while increasing HDL-C levels, thereby reducing the risk of atherosclerosis and coronary artery disease .

- A study indicated that SDG could suppress atherosclerosis development by 73% at low doses (15 mg/kg), which correlates with decreased oxidative stress and inflammation .

Clinical Evidence:

- Research involving human subjects suggests that a daily intake of at least 500 mg of SDG over eight weeks can yield positive effects on cardiovascular risk factors, including lipid profiles and blood pressure regulation .

Cancer Prevention

Anticancer Properties:

- SDG has demonstrated potential anticancer effects, particularly in colorectal cancer. It induces pyroptosis (a form of programmed cell death) in cancer cells, which may inhibit tumor growth .

- The compound's metabolites, enterodiol and enterolactone, have been associated with protective effects against various cancers by modulating estrogenic activity and inhibiting angiogenesis and metastasis .

Research Findings:

- In vivo studies have shown that SDG significantly inhibited tumor growth in mouse models of colorectal cancer, suggesting its therapeutic potential in cancer treatment .

Metabolic Disorders

Impact on Obesity and Diabetes:

- SDG has been linked to favorable outcomes in managing obesity and metabolic syndrome. It exhibits strong blood sugar-lowering effects and improves lipid metabolism .

- Animal studies indicate that SDG can prevent metabolic disorders induced by high-fat diets, showcasing its role in regulating adipose tissue metabolism .

Pharmacokinetics:

- A pharmacokinetic study revealed that after oral intake, SDG is rapidly hydrolyzed to secoisolariciresinol, which is then metabolized into enterodiol and enterolactone. The metabolites are linked to reduced risks of chronic diseases .

Women's Health

Premature Ovarian Insufficiency:

- Recent studies have highlighted the potential of SDG in alleviating premature ovarian insufficiency (POI). In animal models, SDG improved ovarian indices and follicle counts while protecting against cyclophosphamide-induced ovarian damage through modulation of the PI3K/Akt signaling pathway .

Estrogenic Activity:

作用機序

セコイソラリシレシノールジグルコシドの作用機序は、その抗酸化作用と抗炎症作用によるものです。 活性酸素種を捕捉し、さまざまな組織における酸化ストレスを軽減することができます . また、血液脳関門を通る白血球の接着と遊走を阻害することで、中枢神経系の炎症を抑制します . さらに、セコイソラリシレシノールジグルコシドは、グアニル酸シクラーゼを活性化することで、血管拡張と動脈圧の低下をもたらすことが示されています .

類似化合物の比較

セコイソラリシレシノールジグルコシドは、亜麻仁に高濃度で含まれ、幅広い生物活性を持つことから、リグナンの中でユニークな存在です . 類似化合物には、セコイソラリシレシノール、エンテロジオール、エンテロールなど、セコイソラリシレシノールジグルコシドの代謝産物があります . これらの化合物も抗酸化作用と抗がん作用を示しますが、セコイソラリシレシノールジグルコシドは、特に神経保護作用と抗炎症作用が注目されています .

類似化合物との比較

Secoisolariciresinol diglucoside is unique among lignans due to its high concentration in flaxseed and its wide range of biological activities . Similar compounds include secoisolariciresinol, enterodiol, and enterol, which are metabolites of this compound . These compounds also exhibit antioxidant and anticancer properties, but this compound is particularly notable for its neuroprotective and anti-inflammatory effects .

生物活性

Secoisolariciresinol diglucoside (SDG) is a prominent lignan predominantly found in flaxseed, recognized for its extensive biological activities. This article delves into the various health benefits attributed to SDG, focusing on its anticancer properties, metabolic effects, and antioxidant activities. The findings are supported by diverse studies and case reports.

Overview of this compound

SDG is a glycosylated lignan that undergoes metabolic conversion in the human body to produce enterodiol and enterolactone, which exhibit various biological effects. The compound is noted for its potential in preventing chronic diseases, including cardiovascular diseases (CVD), metabolic syndrome, and certain cancers.

Anticancer Properties

Recent studies have highlighted the anticancer effects of SDG, particularly in colorectal cancer (CRC).

- Mechanism of Action : SDG induces pyroptosis, a form of programmed cell death, by activating caspase-1, leading to the cleavage of GSDMD in CRC cells. This process is linked to the generation of reactive oxygen species (ROS) and the activation of the PI3K/AKT pathway, ultimately inhibiting tumor growth in vivo .

- Case Study : In a randomized Phase IIB trial involving pre-menopausal women at increased risk for breast cancer, participants receiving 50 mg/day of SDG showed a significant reduction in Ki-67 levels, a marker for cell proliferation, compared to those on placebo .

Metabolic Effects

SDG has been shown to positively influence lipid metabolism and glucose homeostasis.

- Lipid Regulation : Studies indicate that SDG reduces liver and serum lipid levels while inhibiting visceral fat accumulation. It also improves glucose tolerance and insulin sensitivity in obese mice fed a Western diet .

- Cardiovascular Benefits : The consumption of SDG has been associated with lower cholesterol levels and reduced oxidative stress, contributing to decreased risks of atherosclerosis and other cardiovascular conditions .

| Effect | Mechanism |

|---|---|

| Lipid Lowering | Reduces total cholesterol and LDL-C levels while increasing HDL-C . |

| Glucose Regulation | Improves insulin sensitivity and glucose tolerance . |

Antioxidant Activity

SDG exhibits strong antioxidant properties that contribute to its protective effects against oxidative damage.

- Oxidative Stress Reduction : Research suggests that SDG can mitigate iron-induced cellular damage and inflammation by reducing the production of pro-inflammatory mediators .

- Protective Mechanisms : The antioxidant activity is partly attributed to the induction of phase 2 detoxifying enzymes, which help scavenge free radicals and reduce oxidative stress .

Summary of Health Benefits

The biological activities of SDG encompass a wide range of health benefits:

- Cancer Prevention : Potential protective effects against breast, lung, and colon cancers through antiproliferative mechanisms.

- Cardiovascular Health : Reduction in cholesterol levels and prevention of hypercholesterolemic atherosclerosis.

- Metabolic Health : Improvement in lipid profiles and insulin sensitivity.

特性

IUPAC Name |

2-[2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H46O16/c1-43-21-9-15(3-5-19(21)35)7-17(13-45-31-29(41)27(39)25(37)23(11-33)47-31)18(8-16-4-6-20(36)22(10-16)44-2)14-46-32-30(42)28(40)26(38)24(12-34)48-32/h3-6,9-10,17-18,23-42H,7-8,11-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBVBJPHMDABKJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC(COC2C(C(C(C(O2)CO)O)O)O)C(CC3=CC(=C(C=C3)O)OC)COC4C(C(C(C(O4)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H46O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

686.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158932-33-3 | |

| Record name | Secoisolariciresinol 9,9'-diglucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036323 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。